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Compound of Interest

Compound Name: Ceramide 1

CAS No.: 179186-46-0

Cat. No.: B8348508

Get Quote

Introduction: The "Linoleate" Challenge
Ceramide 1, systematically known as Ceramide EOS (Esterified Omega-hydroxy

Sphingosine), is the linchpin of the skin barrier.[1][2] Unlike standard ceramides (e.g., NP, AP)

which act as simple mortar, Ceramide EOS possesses a unique molecular architecture: a

sphingosine base linked to a Very Long Chain Fatty Acid (VLCFA, typically C30–C32), which is

further esterified at its

-terminus to linoleic acid.[2]

Why This Protocol Exists
Standard lipid extraction protocols (e.g., Folch or simple Bligh & Dyer) often fail to quantitatively

recover Ceramide EOS due to two factors:

Extreme Hydrophobicity: The ultra-long carbon chain renders it significantly less polar than

other sphingolipids, leading to poor solubility in standard methanol-heavy phases.

Structural Matrix: In the Stratum Corneum (SC), EOS spans multiple lipid lamellae.[1][2] A

fraction is also covalently bound to the cornified envelope proteins.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8348508#bc-rfq
https://www.benchchem.com/product/b8348508/docs?utm_src=pdf-body#technical-application-note-precision-isolation-and-analysis-of-ceramide-eos-cer1
https://www.caymanchem.com/news/eos
https://nuttin-skincare.com/pages/ceramide-eos
https://nuttin-skincare.com/pages/ceramide-eos
https://www.caymanchem.com/news/eos
https://nuttin-skincare.com/pages/ceramide-eos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8348508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scope: This protocol details the extraction of the free intercellular fraction of Ceramide EOS

from biological tissues (specifically Stratum Corneum) and its subsequent analysis via HPTLC

and LC-MS/MS.

Pre-Analytical Considerations & Sample
Preparation[3][4][5][6]
Sample Collection: The Tape Stripping Method
For human studies, tape stripping is the non-invasive gold standard. Biopsies are required for

deeper epidermal profiling.

Material: Polyphenylene sulfide (PPS) tape or standard D-Squame discs.

Procedure:

Clean skin with ethanol to remove surface sebum.

Apply tape with uniform pressure (

) for 5 seconds.

Discard the first strip (contains surface contaminants/sebum).

Collect strips 3–10 (Strata) into a pre-weighed glass vial.

Critical Step: Store at

immediately to prevent linoleate oxidation.

Internal Standards (ISTD)
Absolute quantification is impossible without ISTDs due to matrix effects in LC-MS.

Primary ISTD: Ceramide d18:1/12:0 (Non-physiological chain length).

Alternative: Deuterated Ceramide EOS (d18:1-d9/32:0/18:[1]2) – Highly recommended if

budget permits.
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Protocol: Modified Extraction for Very Long Chain
Ceramides
We utilize a Modified Bligh & Dyer approach optimized for the rigid protein matrix of the

Stratum Corneum. The standard 1:2 (CHCl3:MeOH) ratio is adjusted to ensure solubilization of

the C30+ chains.

Workflow Visualization
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Figure 1: Step-by-step extraction workflow optimized for hydrophobic Ceramide EOS recovery.
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Step-by-Step Methodology
Solvent Preparation: Prepare a fresh mixture of Chloroform:Methanol (2:1 v/v).

Note: Use glass pipettes only. Plasticizers from tips can interfere with LC-MS signals.

Incubation: Add 2.0 mL of solvent mix to the vial containing the tape strips.

Spike ISTD: Add 10 µL of Internal Standard solution (10 µM).

Disruption: Sonicate for 15 minutes in a water bath. Ensure temperature remains

to prevent ester hydrolysis.

Extraction: Shake samples on an orbital shaker at

overnight (or minimum 4 hours). The extended time is required to penetrate the corneocyte
layers.

Phase Separation:

Remove the tape strips (wash strips with 0.5 mL solvent and add to vial).

Add 0.5 mL of 0.9% KCl (aq) or ultrapure water.

Vortex vigorously for 30 seconds.

Centrifuge at 2,000 x g for 5 minutes.

Collection:

You will see two phases.[3][4] The Lower Phase (Chloroform) contains the Ceramide EOS.

Carefully aspirate the lower phase into a new glass vial.

Optional: Re-extract the upper phase with 1 mL Chloroform to maximize recovery

(recommended for EOS).

Drying: Evaporate the solvent under a gentle stream of Nitrogen (
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) at

.

Reconstitution: Dissolve the lipid film in 200 µL of Chloroform:Methanol (1:1) for analysis.[5]

[3][6][4][7][8][9][10][11]

Analytical Separation & Quantification
Two methods are validated: HPTLC for visual profiling and LC-MS/MS for high-sensitivity

quantification.

Method A: High-Performance Thin Layer
Chromatography (HPTLC)
Best for: Visualizing the entire ceramide profile and class separation.[7]

Plate: Silica Gel 60 F254 HPTLC glass plates (20 x 10 cm).

Application: Spray 10-20 µL of sample as 6mm bands (Linomat 5 or equivalent).

Development (Automated Multiple Development - AMD is preferred):

Solvent System: Chloroform : Methanol : Acetic Acid (190 : 9 : 1 v/v/v).

Why Acetic Acid? It suppresses the ionization of free fatty acids, preventing tailing that

obscures the ceramide bands.

Detection: Dip in Copper Sulfate / Phosphoric Acid reagent and char at

for 15 mins.

Result: Ceramide EOS appears as the highest running ceramide band (

) due to its long non-polar chains, distinct from Ceramide NP/AP (

).

Method B: LC-MS/MS (The Quantitative Standard)
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Best for: Specific quantification of molecular species.

Instrument Parameters:

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

Column: C8 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C8, 2.1 x 100mm, 1.8µm).

Expert Insight: C8 is preferred over C18 for EOS because C18 retains the C30 chains too

strongly, leading to peak broadening and carryover.

Mobile Phases:

A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

B: Methanol : Isopropanol (50:50) + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 60% Injection

2.0 80% Elution of short lipids

10.0 100% Ramp to elute VLCFAs

15.0 100% Hold for Ceramide EOS

15.1 60% Re-equilibration

MS Transitions (MRM Mode): Ceramide EOS ionizes best in Positive Mode [M+H]+ or

[M+NH4]+.
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Analyte Precursor Ion (m/z) Product Ion (m/z) Note

Cer EOS

(d18:1/30:0/18:2)
1014.9 [M+H]+ 264.3

Sphingosine

backbone fragment

Cer EOS

(d18:1/30:0/18:2)
1014.9 [M+H]+ 282.3

Dehydrated

Sphingosine

ISTD (Cer d18:1/12:0) 482.5 [M+H]+ 264.3 Standard fragment

Troubleshooting & Quality Control
Common Failure Points

Issue Probable Cause Corrective Action

Low Recovery of EOS
Incomplete solubility of C30

chains.

Ensure the extraction solvent

has high chloroform content

(2:1). Sonicate samples

warmly (30°C).

Peak Tailing (LC-MS)
Column overload or strong

interaction.

Switch from C18 to C8 column.

Add 5-10% Isopropanol to

Mobile Phase B.

Oxidation
Degradation of Linoleate

moiety.

Always work under Nitrogen.

Add 0.01% BHT (Butylated

hydroxytoluene) to extraction

solvents.

Ghost Peaks Carryover from previous run.

Run a "Sawtooth" wash

gradient (100% Isopropanol)

between samples.

The "Bound" Ceramide Note
Scientific Integrity Check: This protocol extracts Free Ceramide EOS. A significant portion of

EOS is covalently bound to the corneocyte protein envelope via the

-hydroxyl group. To analyze this fraction, the pellet remaining after Step 7 must undergo
Alkaline Hydrolysis (1M NaOH in Methanol,
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, 1 hour) to cleave the ester bond, though this destroys the specific EOS structure (cleaving the
linoleic acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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